Methyl (R)-2-(4-Hydroxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-2-(4-Hydroxyphenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyphenyl group attached to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-(4-Hydroxyphenyl)propanoate typically involves the esterification of ®-2-(4-Hydroxyphenyl)propanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in the presence of the acid catalyst to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-2-(4-Hydroxyphenyl)propanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-(4-Hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.
Reduction: Formation of ®-2-(4-Hydroxyphenyl)propanol.
Substitution: Formation of various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
Methyl ®-2-(4-Hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized as an additive in synthetic ester oils to enhance their antioxidant stability.
Mechanism of Action
The mechanism by which Methyl ®-2-(4-Hydroxyphenyl)propanoate exerts its effects is primarily through its interaction with free radicals. The hydroxy group can donate a hydrogen atom to neutralize free radicals, thereby exhibiting antioxidant properties. This compound can also interact with various molecular targets and pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
- Methyl 3-(4-hydroxyphenyl)propionate
Uniqueness
Methyl ®-2-(4-Hydroxyphenyl)propanoate is unique due to its specific stereochemistry and the presence of a hydroxyphenyl group. This configuration imparts distinct chemical and biological properties compared to other similar compounds. For example, its antioxidant activity is enhanced due to the specific positioning of the hydroxy group .
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl (2R)-2-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12O3/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1 |
InChI Key |
QOHGMEYPUKSMST-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)C(=O)OC |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.